molecular formula C18H25N5O4 B6487832 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-methylpiperazin-1-yl)urea CAS No. 877641-20-8

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-methylpiperazin-1-yl)urea

Cat. No. B6487832
CAS RN: 877641-20-8
M. Wt: 375.4 g/mol
InChI Key: MKCZRVREGCOXPY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 1,4-benzodioxin, a pyrrolidinone, and a urea group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The 1,4-benzodioxin is a bicyclic structure with an oxygen atom in each ring . The pyrrolidinone is a five-membered ring containing a nitrogen and a carbonyl group . The urea group contains a carbonyl group flanked by two amine groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The carbonyl groups in the pyrrolidinone and urea moieties could undergo nucleophilic addition reactions, while the amine groups in the urea could act as bases or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of multiple polar groups (like carbonyl and amine groups) could enhance its solubility in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, which are not available from the current information .

properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-methylpiperazin-1-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4/c1-21-4-6-22(7-5-21)20-18(25)19-13-10-17(24)23(12-13)14-2-3-15-16(11-14)27-9-8-26-15/h2-3,11,13H,4-10,12H2,1H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCZRVREGCOXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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